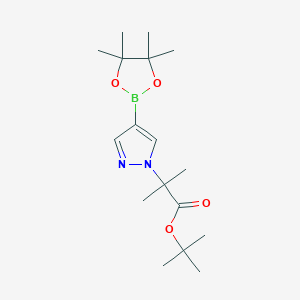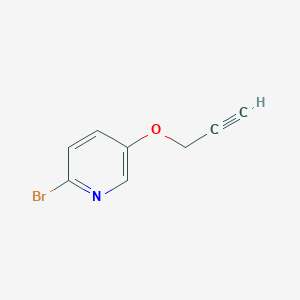
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine
Vue d'ensemble
Description
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, also known as 2-B5P, is an organic compound belonging to the pyridine family. It is a colorless liquid at room temperature, and has a pyridine-like odor. 2-B5P is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in biochemical and physiological studies.
Applications De Recherche Scientifique
Organic Synthesis
In organic chemistry, “2-Bromo-5-(prop-2-yn-1-yloxy)pyridine” serves as a valuable building block for constructing complex molecules. Its bromine and alkyne functional groups make it a reactive intermediate, particularly useful in cross-coupling reactions and cycloadditions. This compound can be utilized to synthesize various heterocyclic structures, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
Within medicinal chemistry, this compound is employed in the synthesis of potential drug candidates. It can be used to create molecules with a pyridine core, a common motif found in drugs that target a wide range of biological pathways. The alkyne group, in particular, is a key feature in click chemistry, which is often used to rapidly generate diverse libraries of compounds for drug screening .
Pharmacology
“2-Bromo-5-(prop-2-yn-1-yloxy)pyridine” has applications in pharmacology, especially in the development of new therapeutic agents. Its incorporation into larger molecules can lead to compounds with significant biological activity, such as antibacterial, antifungal, or anticancer properties. The bromine atom can be used for further functionalization, enhancing the pharmacological profile of the synthesized drugs .
Biochemistry
In biochemistry, this compound can be used to modify biomolecules or to study biochemical pathways. For instance, it can be attached to sugars, amino acids, or nucleotides to investigate their biological functions. The propargyl ether moiety is particularly useful for introducing alkyne tags into biomolecules, which can then be detected or isolated using click chemistry techniques .
Polymer Chemistry
“2-Bromo-5-(prop-2-yn-1-yloxy)pyridine” finds use in polymer chemistry as an initiator or monomer for polymerization reactions. The alkyne functionality can participate in radical polymerizations, leading to polymers with unique properties. Such polymers could have potential applications in materials science, coatings, and as functional materials in various industries .
Industrial Applications
On an industrial scale, this compound can be a precursor to materials used in electronics, agriculture, and other sectors. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of dyes, pigments, and other specialty chemicals that require pyridine derivatives .
Propriétés
IUPAC Name |
2-bromo-5-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLUGKBTXANMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)


![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)

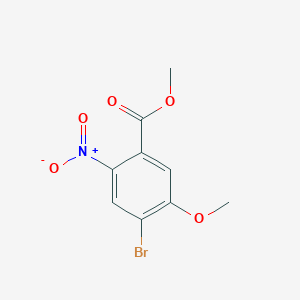
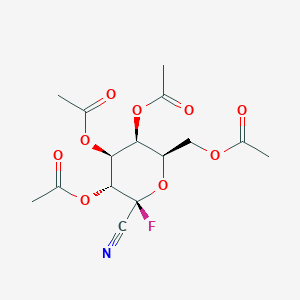


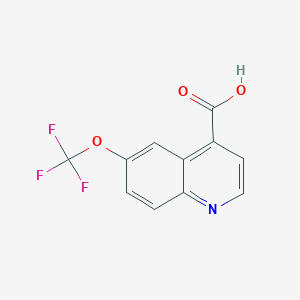
![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)
